![molecular formula C19H28O2 B1253881 8-Isotestosterone](/img/structure/B1253881.png)
8-Isotestosterone
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Overview
Description
A potent androgenic steroid and major product secreted by the LEYDIG CELLS of the TESTIS. Its production is stimulated by LUTEINIZING HORMONE from the PITUITARY GLAND. In turn, testosterone exerts feedback control of the pituitary LH and FSH secretion. Depending on the tissues, testosterone can be further converted to DIHYDROTESTOSTERONE or ESTRADIOL.
Scientific Research Applications
Molecular Structure Analysis
Research on 8-isotestosterone has explored its molecular structure. A study by Chakrabarti, Banerjee, and Venkatesan (1981) investigated the crystal and molecular structure of d1-8-isotestosterone, revealing that unlike testosterone, which is a flat molecule, its 8-isomer has a folded conformation with significant differences in the conformations of the ring-B in two crystallographically independent molecules (Chakrabarti, Banerjee, & Venkatesan, 1981).
Steroid 5 Alpha-Reductase Isozyme Expression
Another area of interest is the study of steroid 5 alpha-reductase isozymes. Thigpen et al. (1993) investigated the tissue-specific and developmental expression patterns of these isozymes, providing insights into the synthesis of dihydrotestosterone and the biological implications of its deficiency (Thigpen et al., 1993).
Synthetic Investigations
Banerjee, Paul, Balasubramanina, and Murthy (1964) reported on the total synthesis of 8-isotestosterone and its analogues, highlighting the synthetic pathways and the potential applications of these compounds in research (Banerjee, Paul, Balasubramanina, & Murthy, 1964).
Tissue Androgens and Proteins in Development
Research by Calandra, Podesta, Rivarola, and Blaquier (1974) explored the role of androgens like 8-isotestosterone in the development of tissues, particularly focusing on the epididymis during sexual development (Calandra, Podesta, Rivarola, & Blaquier, 1974).
Role in Androgen Resistance Syndromes
Medina, Chávez, and Pérez-palacios (1981) examined the role of 8-isotestosterone in androgen resistance syndromes, specifically in cases of complete and incomplete testicular feminization syndromes (Medina, Chávez, & Pérez-palacios, 1981).
Impact on Oxidative Stress Resistance
Kajihara et al. (2012) investigated how androgens, including 8-isotestosterone, impact oxidative stress resistance in human endometrial stromal cells, suggesting a critical role in the decidualization process at the time of embryo implantation (Kajihara et al., 2012).
properties
Molecular Formula |
C19H28O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1 |
InChI Key |
MUMGGOZAMZWBJJ-UGCZWRCOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
synonyms |
17 beta Hydroxy 4 Androsten 3 one 17 beta Hydroxy 8 alpha 4 Androsten 3 one 17-beta-Hydroxy-4-Androsten-3-one 17-beta-Hydroxy-8 alpha-4-Androsten-3-one 8 Isotestosterone 8-Isotestosterone Androderm AndroGel Andropatch Androtop Histerone Sterotate Sustanon Testim Testoderm Testolin Testopel Testosterone Testosterone Sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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